molecular formula C20H25FN2O2 B5728079 1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-(4-fluorophenyl)piperazine

1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-(4-fluorophenyl)piperazine

Cat. No.: B5728079
M. Wt: 344.4 g/mol
InChI Key: YEMHMPLPJVDWLY-UHFFFAOYSA-N
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Description

1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-(4-fluorophenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-(4-fluorophenyl)piperazine typically involves the reaction of 1-(3-ethoxy-4-methoxyphenyl)methanamine with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-(4-fluorophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-(4-fluorophenyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3,4-dimethoxyphenyl)methyl]-4-(4-fluorophenyl)piperazine
  • 1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-(4-chlorophenyl)piperazine
  • 1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-(4-bromophenyl)piperazine

Uniqueness

1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-(4-fluorophenyl)piperazine is unique due to its specific substitution pattern on the piperazine ring and the presence of both ethoxy and methoxy groups on the phenyl ring

Properties

IUPAC Name

1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-(4-fluorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2O2/c1-3-25-20-14-16(4-9-19(20)24-2)15-22-10-12-23(13-11-22)18-7-5-17(21)6-8-18/h4-9,14H,3,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMHMPLPJVDWLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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